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Compound of Interest

Compound Name: Crassanine

Cat. No.: B103086

Audience: Researchers, scientists, and drug development professionals.
Introduction

Crassanine is a novel natural product with significant therapeutic potential. The definitive
structural characterization of such new chemical entities is a critical step in drug discovery and
development. This application note outlines a comprehensive approach for the structural
elucidation of Crassanine utilizing a combination of high-resolution Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical
techniques provide detailed information about the molecule's connectivity, stereochemistry, and
elemental composition.

Methodology Overview

The structural analysis of Crassanine follows a systematic workflow, beginning with the
determination of its molecular formula by high-resolution mass spectrometry. Subsequently, a
suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to
piece together the molecular framework.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is utilized to determine the accurate mass of the
molecular ion, which in turn provides the elemental composition and molecular formula of
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Crassanine. Tandem mass spectrometry (MS/MS) experiments are then performed to induce

fragmentation of the molecule, offering valuable clues about its substructures.

NMR Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] A

series of NMR experiments are conducted to establish the complete chemical structure of

Crassanine.

'H NMR (Proton NMR): Provides information on the number of different types of protons,
their chemical environment, and their proximity to one another.[1] The chemical shift of *H
typically occurs in the range of 0 to 14 ppm.[1]

13C NMR (Carbon NMR): Reveals the number of distinct carbon atoms in the molecule and
their electronic environment. The chemical shifts for 3C NMR have a wider range than *H
NMR, typically from 10 to 220 ppm, which often results in better resolution.[1]

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-
45, DEPT-90, and DEPT-135) used to differentiate between CH, CHz, and CHs groups.

COSY (Correlation Spectroscopy): A 2D NMR technique that identifies protons that are
coupled to each other, typically on adjacent carbon atoms.[3]

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly
bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations
between protons and carbons that are separated by two or three bonds, which is crucial for
connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons
that are close to each other in space, providing insights into the relative stereochemistry of
the molecule.

Illustrative Data for Crassanine

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific

experimental data for "Crassanine" is not publicly available.
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Iable 1- Mass Spectrometry Data for Crassanine

Parameter Value

lonization Mode ESI+

[M+H]* (m/z) 345.1234

Molecular Formula C20H22N203

Key MS/MS Fragments (m/z) 289.0987, 215.0765, 147.0654

Table 2+ 1H NMR Data for Crassanine (500 MHz_ CDCIs)

. . Coupling
. Chemical Shift Lo .
Position Multiplicity Constant (J, Integration
(6, ppm)
Hz)
H-1 7.85 d 8.5 1H
H-2 7.50 t 7.5 1H
H-3 7.65 t 7.5 1H
H-4 7.90 d 8.5 1H
H-6 4.50 dd 10.5,5.0 1H
H-7a 2.10 m 1H
H-7b 1.95 m 1H
H-8 3.80 S 3H
H-10 6.50 S 1H

Table 3: 13C NMR Data for Crassanine (125 MHz, CDCl3)
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Position Chemical Shift (6, ppm) DEPT
C-1 128.5 CH
C-2 125.0 CH
C-3 130.2 CH
C-4 122.8 CH
C-4a 135.6 C

C-5 168.0 C

C-6 75.3 CH
C-7 35.1 CH2
C-8 55.4 CHs

Experimental Workflow

The overall workflow for the structural analysis of Crassanine is depicted below.
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Caption: Workflow for the structural elucidation of Crassanine.

lllustrative Mass Spectrometry Fragmentation Pathway

The fragmentation pattern observed in the MS/MS spectrum provides evidence for the
connectivity of atoms within the molecule.
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Caption: Hypothetical fragmentation of Crassanine in MS/MS.

Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)

e Sample Preparation:

o Dissolve 1 mg of purified Crassanine in 1 mL of HPLC-grade methanol to create a 1
mg/mL stock solution.

o Dilute the stock solution to a final concentration of 10 pug/mL with 50:50 methanol:water
containing 0.1% formic acid.

¢ Instrumentation:

o Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an
electrospray ionization (ESI) source.

+ Data Acquisition:

o lonization Mode: Positive (ESI+)
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o Mass Range: m/z 100-1000

o Resolution: > 60,000 FWHM

o Capillary Voltage: 3.5 kV

o Sheath Gas Flow Rate: 35 (arbitrary units)
o Auxiliary Gas Flow Rate: 10 (arbitrary units)

o Capillary Temperature: 320 °C

e MS/MS Analysis:

o Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant
precursor ions.

o Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to achieve optimal
fragmentation.

e Data Analysis:
o Process the raw data using the instrument's software.

o Determine the elemental composition of the parent ion and its major fragments using the
accurate mass measurements.

Protocol 2: NMR Spectroscopy

e Sample Preparation:

o Dissolve approximately 5 mg of dry, purified Crassanine in 0.6 mL of a deuterated solvent
(e.g., CDCls, DMSO-des, MeOD).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).[3]
o Transfer the solution to a 5 mm NMR tube.

e Instrumentation:
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o Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe
for enhanced sensitivity.

o Data Acquisition - 1D NMR:

o 'H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4 s

Relaxation Delay: 2 s

o 13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.5 s

Relaxation Delay: 2 s

o DEPT-135:

» Pulse Program: dept135

= Number of Scans: 256

e Data Acquisition - 2D NMR:

o COSY:

» Pulse Program: cosygpdf

= Number of Increments: 256
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= Number of Scans: 8

o HSQC:

» Pulse Program: hsqcedetgpsisp2.2

= Number of Increments: 256

= Number of Scans: 16

o HMBC:

= Pulse Program: hmbcgpndqgf

= Number of Increments: 256

= Number of Scans: 32

o NOESY:

Pulse Program: noesygpph

Mixing Time: 500 ms

Number of Increments: 256

Number of Scans: 16

o Data Processing and Analysis:

[¢]

Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).

[e]

Apply Fourier transformation, phase correction, and baseline correction.

o

Calibrate the spectra using the TMS signal.

[¢]

Integrate the *H NMR signals and pick peaks for all spectra.

[¢]

Analyze the 1D and 2D spectra to assemble the structure of Crassanine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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